molecular formula C11H10ClNO B13027105 4-(2-Chloroethyl)quinolin-2(1H)-one

4-(2-Chloroethyl)quinolin-2(1H)-one

Cat. No.: B13027105
M. Wt: 207.65 g/mol
InChI Key: VRHZUJMLXLZSNZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)quinolin-2(1H)-one typically involves the reaction of 2-chloroethylamine with quinolin-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloroethyl)quinolin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Another quinoline derivative with similar chemical properties.

    4-Chloroquinoline: Known for its use in the synthesis of antimalarial drugs.

    2-(2-Chloroethyl)quinoline: A closely related compound with similar reactivity.

Uniqueness

4-(2-Chloroethyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(2-chloroethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H10ClNO/c12-6-5-8-7-11(14)13-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,14)

InChI Key

VRHZUJMLXLZSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CCCl

Origin of Product

United States

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